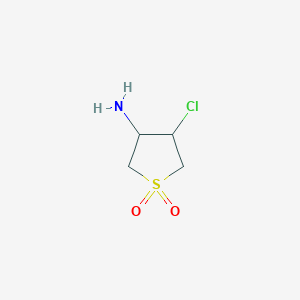![molecular formula C12H6ClF3O2 B1303654 Chlorure de 2-furancarbonyle, 5-[3-(trifluorométhyl)phényl]- CAS No. 61941-90-0](/img/structure/B1303654.png)
Chlorure de 2-furancarbonyle, 5-[3-(trifluorométhyl)phényl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]- is an organic compound with the molecular formula C12H6ClF3O2. This compound is characterized by the presence of a furan ring, a carbonyl chloride group, and a trifluoromethyl-substituted phenyl group. It is used in various chemical reactions and has applications in multiple scientific fields.
Applications De Recherche Scientifique
2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]- typically involves the reaction of 5-(3-trifluoromethylphenyl)furan-2-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced purification techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
Alcohols: Resulting from reduction reactions.
Carboxylic Acids: Produced through oxidation reactions.
Mécanisme D'action
The mechanism of action of 2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]- involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
- 2-Furancarbonyl chloride, 5-[2-chloro-4-(trifluoromethyl)phenyl]-
- 2-Furancarbonyl chloride, 5-[4-(trifluoromethyl)phenyl]-
Comparison:
- Reactivity: The presence of different substituents on the phenyl ring can significantly alter the reactivity of the compound. For instance, the chloro-substituted derivative may exhibit different nucleophilic substitution rates compared to the trifluoromethyl-substituted compound.
- Applications: While all these compounds are used in organic synthesis, their specific applications may vary based on their reactivity and stability. The trifluoromethyl-substituted compound is often preferred for its unique electronic properties .
Propriétés
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]furan-2-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3O2/c13-11(17)10-5-4-9(18-10)7-2-1-3-8(6-7)12(14,15)16/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCONVZSRNZPOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378178 |
Source


|
| Record name | 2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61941-90-0 |
Source


|
| Record name | 2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)


![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)
![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)



![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)




